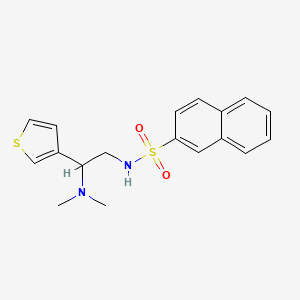

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide, commonly known as DTNB or Ellman's reagent, is a chemical compound that is widely used in scientific research. It is a sulfhydryl reagent that reacts with thiol groups in proteins and other biomolecules. The purpose of

Applications De Recherche Scientifique

Fluorescent Probe Applications

Protein Binding Studies : It has been used as a fluorescent probe for studying the binding of compounds to proteins. For instance, a similar compound, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, was used to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing insights into the hydrophobic nature of the binding mechanism (Jun et al., 1971).

Photophysical Studies : The compound has been part of studies focusing on the photophysical behavior of probes in various solvents. For example, probes like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one were used to investigate the effect of different solvents on their emission properties (Moreno Cerezo et al., 2001).

Synthesis and Chemical Reaction Studies

- Synthesis of Thiophenes and Selenophenes : The compound has been utilized in the synthesis of dinaphtho[1,2-b:2′,1′-d]thiophenes and selenophenes, demonstrating a method for making CS/Se bonds and a CC bond in a single step (Alam et al., 2007).

Medical Imaging and Drug Development Applications

Molecular Imaging of Apoptotic Cells : A derivative of this compound, NST732, a member of the ApoSense family of compounds, has been studied for its ability to selectively target, bind, and accumulate within cells undergoing apoptotic cell death. This has applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).

Development of Fluorescent Chemosensors : Derivatives of this compound have been used to develop chemosensors for metal ions like Al(III), demonstrating their potential in bioimaging and environmental applications (Ding et al., 2013).

Endothelin Receptor Antagonists : It has been a part of studies to develop non-peptide endothelin-A receptor antagonists, which are significant for understanding endothelin's role in normal and disease states (Bradbury et al., 1997).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S2/c1-20(2)18(16-9-10-23-13-16)12-19-24(21,22)17-8-7-14-5-3-4-6-15(14)11-17/h3-11,13,18-19H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPUGTFUZCLKOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2389928.png)

![1-(2-fluorophenyl)-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2389930.png)

![N-(4-ethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2389935.png)

![8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2389939.png)

![N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B2389940.png)

![[2-(1H-imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine trihydrochloride](/img/structure/B2389944.png)